molecular formula C17H12ClN3O2 B2851569 2-[2-(8-Chloroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 2279122-21-1

2-[2-(8-Chloroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B2851569
CAS No.: 2279122-21-1
M. Wt: 325.75
InChI Key: FPZCBFPUFUNWNZ-UHFFFAOYSA-N
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Description

“2-[2-(8-Chloroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione” is a compound that belongs to the class of fused nitrogen-bridged heterocyclic compounds known as imidazo[1,2-a]pyridines . These compounds are known for their broad spectrum of biological activity profiles .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . Two 2-substituted compounds, 2-chloromethyl and 2-carbaldehyde, are obtained as key intermediates in the multistep procedures for the generation of libraries of bioactive imidazo[1,2-a]-pyridines .


Chemical Reactions Analysis

Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core . The overview of the most efficient and widely applied modern methods is organized into sections covering the main metal-free methods structured by the type of the reacting species .

Scientific Research Applications

Synthesis and Chemical Interactions

  • The synthesis of novel azaimidoxy compounds, including structures related to the specified chemical, has been reported, showcasing their potential as chemotherapeutic agents due to their antimicrobial activities. These compounds were synthesized through diazotization reactions followed by coupling with aromatic primary amine derivatives, demonstrating versatility in chemical synthesis techniques for potential medical applications (Jain, Nagda, & Talesara, 2006).

  • Research on 2,3-Dicyano-1,4-naphthoquinone (DCNQ) and its interaction with aminopyrazoles, which are structurally similar to the compound , led to the formation of pyrazolo[2,3-α]quinazolinediones. These studies provide insights into chemical reactions that could be applicable for synthesizing derivatives of the target compound, offering pathways to explore its potential uses in various fields (Hassan, Mohamed, Ibrahim, & Mourad, 1993).

Applications in Material Science

  • The compound's structural analogs have shown interesting properties in material science, such as the synthesis of positional isomers that exhibit different phosphorescent colors and quantum yields. These materials demonstrate reversible phosphorescent color switching in response to acid-base vapor stimuli, indicating potential applications in developing dynamic functional materials for various technological applications (Li & Yong, 2019).

Molecular and Structural Studies

  • Molecular and structural analyses have been conducted on related compounds, emphasizing the importance of intramolecular interactions, such as C—H⋯O hydrogen bonding and C—H⋯π interactions. These studies contribute to a deeper understanding of the molecular characteristics that influence the physical and chemical properties of compounds similar to "2-[2-(8-Chloroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione," paving the way for targeted applications in medicinal chemistry and material science (Wang, Jian, & Liu, 2008).

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines .

Properties

IUPAC Name

2-[2-(8-chloroimidazo[1,2-a]pyridin-2-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O2/c18-14-6-3-8-20-10-11(19-15(14)20)7-9-21-16(22)12-4-1-2-5-13(12)17(21)23/h1-6,8,10H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZCBFPUFUNWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CN4C=CC=C(C4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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